

Application Note: Comprehensive Analytical Characterization of 4-(Aminomethyl)cyclohexanone Hydrochloride

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Compound of Interest

Compound Name:	4-(Aminomethyl)cyclohexanone HCl
CAS No.:	1205750-10-2
Cat. No.:	B1383575

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Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Chemical Context & Analytical Challenges

4-(Aminomethyl)cyclohexanone Hydrochloride (CAS: 1205750-10-2 for the HCl salt; 934475-93-1 for the free base) is a critical bifunctional building block in modern medicinal chemistry. It is prominently utilized in the synthesis of dispiro-1,2,4-trioxolanes with potent antimalarial activities, as well as in the development of aminopyrimidine-based SYK (Spleen Tyrosine Kinase) inhibitors for the treatment of autoimmune diseases^[1].

From an analytical perspective, this molecule presents a "perfect storm" of characterization challenges:

- **Lack of a Strong Chromophore:** The molecule contains only an aliphatic ring, a primary amine, and a ketone. The ketone carbonyl ($\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions) absorbs weakly

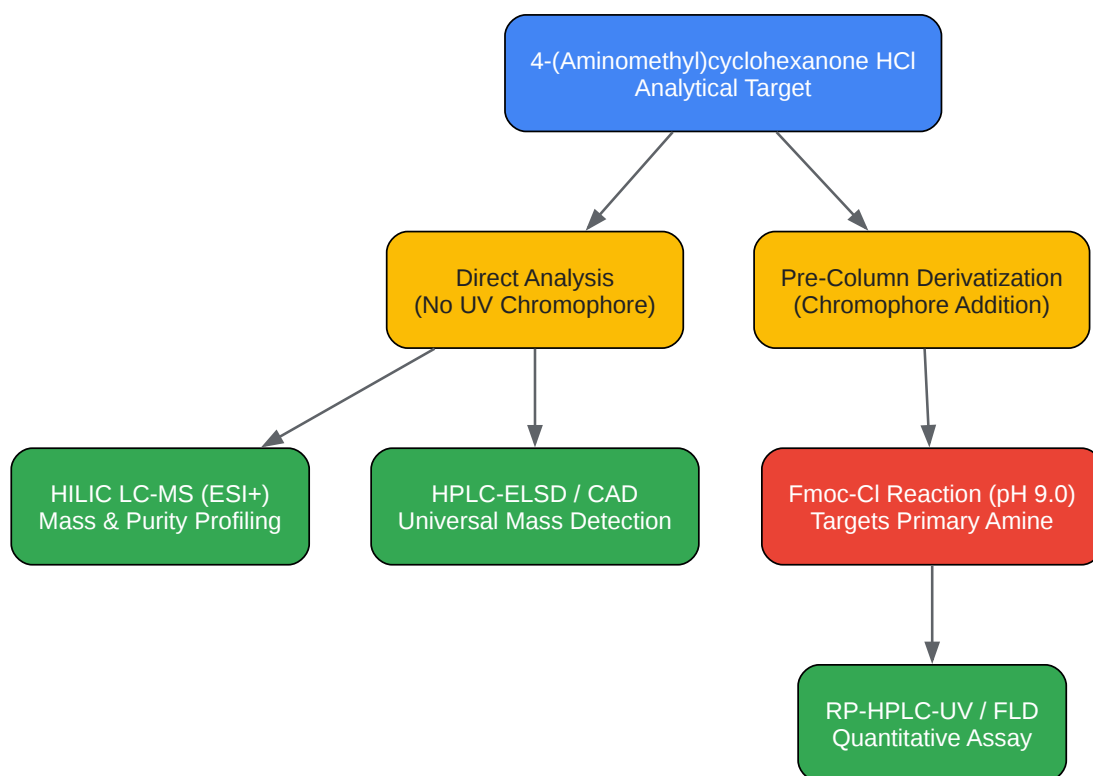
around 280 nm, while the aliphatic amine absorbs below 220 nm. Standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is practically blind to this compound at low concentrations.

- **High Polarity & Salt Form:** As a hydrochloride salt, the primary amine is protonated ($-NH_3^+$) under standard acidic or neutral mobile phase conditions. This extreme polarity prevents adequate retention on standard C18 stationary phases, leading to co-elution with the solvent void volume.
- **Mass Spectrometry Nuances:** While the primary amine is highly amenable to positive Electrospray Ionization (ESI+), the presence of the chloride counter-ion can cause localized ion suppression or complex adduct formation if not properly desalted or chromatographically separated prior to ionization[2].

To overcome these challenges, the analytical strategy must pivot away from standard C18-UV methods toward Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry (HILIC-LC-MS), Universal Detection (ELSD/CAD)[3], or Pre-column Derivatization[4].

Analytical Strategy Decision Matrix

The following decision tree dictates the optimal analytical pathway based on the laboratory's instrumental capabilities and the specific data requirements (e.g., trace impurity profiling vs. bulk structural confirmation).



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Caption: Analytical workflow decision tree for non-chromophoric, polar amine hydrochlorides.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity, every protocol below is designed as a self-validating system. This means the method inherently contains internal checks (e.g., internal standards, specific isotopic evaluations, or blank subtractions) to prove its own accuracy during execution.

Protocol A: HILIC-LC-MS (ESI+) for Rapid Purity & Mass Confirmation

Causality: HILIC stationary phases (e.g., bare silica or amide-bonded) retain polar analytes via a water-enriched layer on the stationary phase. By starting with a high organic mobile phase, the protonated amine is strongly retained. ESI+ is selected because primary amines have high proton affinity, yielding a robust $[M+H]^+$ signal^[5].

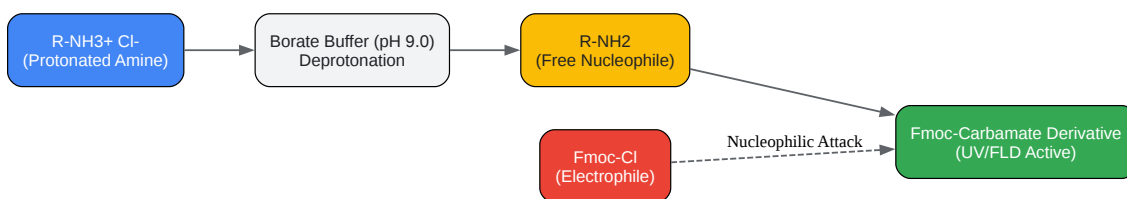
Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of **4-(Aminomethyl)cyclohexanone HCl** in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v). Spike with 10 µg/mL of an isotopically labeled internal standard (e.g., ¹³C₆-cyclohexylamine) to validate ionization efficiency and correct for matrix effects.
- **Column:** Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
- **Mobile Phase:**
 - **Phase A:** 10 mM Ammonium Formate in H₂O (adjusted to pH 3.0 with Formic Acid).
Causality: Low pH ensures the amine remains fully protonated for consistent HILIC retention.
 - **Phase B:** 100% Acetonitrile.
- **Gradient:** Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 85% B for 4 mins. Flow rate: 0.3 mL/min.
- **MS Parameters:** Positive ESI mode, Capillary Voltage 3.0 kV, Desolvation Temp 350°C.

- Self-Validation Check: Confirm the presence of the $[M+H]^+$ ion at m/z 128.1. Evaluate the isotopic distribution ($M+1$ peak at ~7.8% relative abundance due to the 7 carbon atoms). The internal standard must yield a signal-to-noise ratio $> 100:1$ to validate the absence of severe ion suppression from the chloride counter-ion.

Protocol B: Pre-Column Derivatization for RP-HPLC-UV

Causality: Reacting the primary amine with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) achieves two goals: it attaches a highly conjugated fluorene ring system (enabling UV detection at 265 nm or Fluorescence detection) and significantly increases the molecule's hydrophobicity, allowing for standard C18 retention^[4].



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Caption: Chemical logic of Fmoc-Cl derivatization for primary amine detection.

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0 using 0.1 M NaOH. Causality: pH 9.0 is required to deprotonate the amine ($pK_a \sim 10.5$) sufficiently to act as a nucleophile, without causing rapid hydrolysis of the Fmoc-Cl reagent.
- **Reagent Preparation:** Dissolve Fmoc-Cl in anhydrous Acetonitrile to a concentration of 10 mM.
- **Reaction:** In a 2 mL HPLC vial, combine 100 μ L of sample (approx. 1 mM in water), 100 μ L of Internal Standard (Benzylamine, 1 mM), and 400 μ L of Borate buffer. Add 400 μ L of the Fmoc-Cl reagent. Vortex immediately and incubate at room temperature for 15 minutes.
- **Quenching:** Add 50 μ L of 1% Trifluoroacetic acid (TFA) to quench the reaction and stabilize the carbamate derivative.
- **HPLC Conditions:** C18 Column (4.6 x 150 mm, 5 μ m). Mobile phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient: 40% B to 95% B over 15 mins. Detection: UV at 265 nm.
- **Self-Validation Check:** The chromatogram must show a baseline-resolved peak for the Benzylamine-Fmoc internal standard. A blank injection (water instead of sample) must be run to identify the Fmoc-OH peak (hydrolysis byproduct), ensuring it does not co-elute with the 4-(Aminomethyl)cyclohexanone-Fmoc derivative.

Protocol C: Structural Elucidation via NMR Spectroscopy

Causality: To confirm the absolute connectivity of the cyclohexanone ring and the aminomethyl group, 1D (1H , ^{13}C) and 2D (HSQC, HMBC) NMR are required. The choice of solvent is critical. While D₂O easily dissolves the salt, it will rapidly exchange the $-NH_3^+$ protons, rendering them invisible. Using DMSO- d_6 slows this exchange, allowing the amine protons to be observed as a broad integration of 3 protons, confirming the hydrochloride salt state.

Step-by-Step Methodology:

- Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 .

- Acquire ¹H NMR at 400 MHz or higher. Look for the broad -NH₃⁺ resonance downfield (~8.0 ppm).
- Acquire ¹³C NMR at 100 MHz. The ketone carbonyl carbon will appear distinctively far downfield.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties

Property	Value / Characteristic	Analytical Implication
Molecular Weight	163.64 g/mol (HCl salt) / 127.18 g/mol (Free base)	Target m/z 128.1 for [M+H] ⁺ in ESI ⁺ .
UV Absorbance Max	~280 nm (very weak, ε < 50 M ⁻¹ cm ⁻¹)	Direct UV detection is unsuitable for trace analysis.
LogP (Predicted)	~0.5 (Free base) / < -1.0 (Protonated)	Requires HILIC, Ion-Pairing, or Derivatization for LC retention.
Primary Functional Groups	Aliphatic Ketone, Primary Amine	Amenable to Fmoc-Cl, Dansyl-Cl, or reductive amination tagging.

Table 2: Predicted NMR Chemical Shifts (DMSO- d₆)

Nucleus	Position / Group	Expected Chemical Shift (δ , ppm)	Multiplicity / Integration
13C	C1 (Ketone C=O)	~211.0 ppm	Singlet
13C	C7 (-CH ₂ -NH ₃ ⁺)	~43.5 ppm	Singlet
13C	C2, C6 (Ring CH ₂ adj. to C=O)	~39.0 - 41.0 ppm	Singlet
1H	-NH ₃ ⁺ (Amine salt)	~7.8 - 8.2 ppm	Broad singlet, 3H
1H	-CH ₂ -N (Aminomethyl)	~2.6 - 2.8 ppm	Doublet, 2H

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